molecular formula C6H4BClN2O2S B2517205 4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid CAS No. 2377608-11-0

4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid

Katalognummer: B2517205
CAS-Nummer: 2377608-11-0
Molekulargewicht: 214.43
InChI-Schlüssel: LJLBJJXFTWQPLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid ( 2377608-11-0) is a versatile heterocyclic building block designed for advanced medicinal chemistry and drug discovery research. This compound features two distinct reactive sites: the boronic acid group and the chloropyrimidine group, making it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions and nucleophilic aromatic substitution. The thieno[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, known as a bioisostere of quinazoline and pyrrolopyrimidine, which are common in kinase inhibitors . Derivatives based on this core structure have demonstrated potent biological activity, showing promise as inhibitors of epidermal growth factor receptor (EGFR) and other kinases relevant to oncology research . The presence of the boronic acid functional group at the 6-position allows researchers to efficiently introduce diverse aromatic or heteroaromatic substituents via cross-coupling, facilitating the rapid exploration of structure-activity relationships (SAR) . Concurrently, the 4-chloro substituent can be readily displaced by various nucleophiles, such as benzylamines and anilines, to create targeted hybrid molecules with potential enhanced efficacy . This dual functionality makes this compound a critical reagent for constructing novel compounds in the search for new therapeutic agents. Notice for Researchers: This product is intended for research applications only and is not classified or intended for diagnostic, therapeutic, or human use.

Eigenschaften

IUPAC Name

(4-chlorothieno[2,3-d]pyrimidin-6-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClN2O2S/c8-5-3-1-4(7(11)12)13-6(3)10-2-9-5/h1-2,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLBJJXFTWQPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)N=CN=C2Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid typically involves multiple steps starting from readily available precursors. One common synthetic route includes the following steps:

    Gewald Reaction: This step involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source to form 2-aminothiophenes.

    Pyrimidone Formation: The 2-aminothiophene undergoes cyclization with a suitable reagent to form the thieno[2,3-d]pyrimidine core.

    Bromination: The thieno[2,3-d]pyrimidine is brominated at the 6-position.

    Chlorination: The brominated intermediate is then chlorinated at the 4-position to yield 6-bromo-4-chlorothieno[2,3-d]pyrimidine.

    Boronic Acid Formation: Finally, the bromine atom is replaced with a boronic acid group through a suitable boronation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for scalability and cost-effectiveness. These methods often rely on bulk chemicals and standard laboratory equipment to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid has shown promise in the development of inhibitors targeting various biological pathways. Its boronic acid functionality is crucial for:

  • Inhibition of Enzymatic Activity : The compound has been investigated for its potential to inhibit enzymes involved in critical metabolic pathways. For instance, studies have highlighted its role as an allosteric inhibitor of human mevalonate kinase, which is significant in cholesterol biosynthesis and cancer metabolism .

Cross-Coupling Reactions

The presence of the boronic acid group allows for participation in Suzuki-Miyaura cross-coupling reactions, which are vital for the formation of carbon-carbon bonds. This application is particularly relevant in:

  • Synthesis of Pharmaceutical Compounds : The compound has been utilized to synthesize various biologically active molecules through cross-coupling with aryl halides or other boronic acids .

Development of Positive Allosteric Modulators

Research has indicated that derivatives of thieno[2,3-d]pyrimidine can act as positive allosteric modulators for certain receptors. The structural modifications involving this compound have been explored to enhance the efficacy of these modulators .

Anticancer Research

The compound's structural properties make it a candidate for anticancer drug development. Studies have focused on its ability to inhibit cancer cell growth by targeting specific molecular pathways associated with tumor progression .

Case Studies and Research Findings

StudyFocusFindings
PMC11301271Inhibition of Mevalonate KinaseDemonstrated that boronic acids can effectively inhibit key enzymes in cholesterol biosynthesis .
PMC10536156Pyrrolo[2,3-d]pyrimidine DerivativesHighlighted the importance of sulfur-containing compounds and their derivatives in inhibiting RET-driven cancers .
Route Selection StudySynthesis TechniquesInvestigated various synthetic routes for producing thienopyrimidine derivatives, emphasizing the versatility of boronic acids in organic synthesis .

Wirkmechanismus

The mechanism of action of 4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid largely depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The boronic acid group can form reversible covalent bonds with nucleophilic residues in the target protein, leading to inhibition of its activity . The thieno[2,3-d]pyrimidine core can interact with various molecular targets, modulating their function and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

4-Chlorothieno[2,3-d]pyrimidine (CAS: 14080-59-2)

  • Structure : Lacks the boronic acid group at position 6.
  • Applications: A precursor for synthesizing derivatives via alkylation or amination. For example, reaction with methylboronic acid yields 4-methylthieno[2,3-d]pyrimidines, which exhibit antiproliferative activity in cancer models .
  • Key Difference : Absence of boronic acid limits utility in cross-coupling reactions, making it less versatile than the boronic acid derivative .

4-Methylthieno[2,3-d]pyrimidines

  • Structure : Methyl group replaces chlorine at position 4.
  • Biological Activity: Demonstrates dose-dependent antiproliferative effects in the NCI-H460 xenograft model .
  • Synthesis: Derived from 4-chlorothieno[2,3-d]pyrimidine via Pd-catalyzed coupling with methylboronic acid .
  • Key Difference : Methyl substitution reduces electrophilicity compared to chlorine, altering reactivity and biological potency .

Thieno[2,3-d]pyrimidine-6-carboxylic Acid Derivatives

  • Examples: Methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate (CID 17965841): Contains a carboxylate ester group instead of boronic acid . 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid (CAS: 86825-96-9): Features a carboxylic acid group, enabling further functionalization into amides or esters .
  • Applications : Carboxylic acid derivatives are intermediates for drug candidates but lack the boronic acid’s cross-coupling utility .
  • Key Difference : Carboxylate groups prioritize hydrogen bonding in docking studies (e.g., binding to Shikimate Dehydrogenase with a docking score of −6.73 ) compared to boronic acid’s covalent interactions .

Positional Isomers: 4-Chlorothieno[3,2-d]pyrimidine Derivatives

  • Structure : Chlorine and heterocyclic sulfur positions differ (3,2-d vs. 2,3-d) .
  • Impact: Alters electronic distribution and steric hindrance, affecting binding to biological targets. For example, 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid (CAS: 875515-76-7) shows distinct solubility and reactivity profiles .

Boronic Acid Analogues in Pyrimidine Chemistry

  • Example : 7-Boc-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid (CAS: 2377611-84-0) .
  • Comparison : While sharing boronic acid functionality, the pyrrolo[2,3-d]pyrimidine core modifies steric and electronic properties, influencing coupling efficiency and target selectivity .

Biologische Aktivität

4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid is a boronic acid derivative of thieno[2,3-d]pyrimidine, notable for its structural features and potential biological activities. This compound has attracted significant attention in medicinal chemistry due to its ability to participate in various biochemical applications, particularly in drug development.

The molecular formula of this compound is C6H4BClN2SC_6H_4BClN_2S. The presence of the boronic acid group is crucial as it enables the formation of reversible covalent bonds with diols, which is essential for various biochemical interactions and drug design strategies .

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly as a scaffold for the development of therapeutic agents targeting specific diseases. Key areas of biological activity include:

  • Kinase Inhibition : Molecular docking studies have shown that this compound can effectively bind to active sites of kinases through hydrogen bonding and hydrophobic interactions. This binding affinity suggests its potential as a kinase inhibitor .
  • Antitumor Activity : Thieno[3,2-d]pyrimidine derivatives, including this compound, have demonstrated antitumor properties by targeting various kinases involved in cancer signaling pathways .
  • Immunosuppressive Effects : Some derivatives have been evaluated for their immunosuppressive activities, particularly against Bruton's tyrosine kinase (BTK), which plays a significant role in B cell signaling. Compounds related to this structure have shown varying degrees of inhibition against BTK .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific substituents on the thieno[2,3-d]pyrimidine core. Variations in substitution patterns can significantly influence the biological potency and selectivity of these compounds against various targets .

Table 1: Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4-Chlorothieno[2,3-d]pyrimidineChlorine atom on thieno-pyrimidineBasic structure without boron functionality
5-Bromo-4-chlorothieno[2,3-d]pyrimidineBromine substitution at position 5Enhanced reactivity due to bromide
6-Bromo-4-chlorothieno[2,3-d]pyrimidineBromination at position 6Potentially different biological activity
4-Chloro-5-(p-tolyl)thieno[2,3-d]pyrimidineMethyl group on phenyl ringAltered electronic properties affecting activity
5,6-Dibromothieno[2,3-d]pyrimidineTwo bromines on positions 5 and 6Increased lipophilicity may alter bioavailability

Case Studies

Several studies have explored the synthesis and optimization of derivatives based on this compound. For instance:

  • Synthesis and Optimization : Research has focused on synthesizing various derivatives through Suzuki-Miyaura coupling reactions. These modifications allow for the introduction of diverse functional groups that can enhance biological activity .
  • Enzyme Inhibition Studies : A study evaluating the compound's effect on nicotinamide adenine dinucleotide (NAD) metabolism found that certain modifications led to increased efficacy and potency in enzyme assays .

Table 2: Biochemical Efficacy and Potency

CompoundEfficacy (%)Potency (μM)
Compound A220<1
Compound B250<0.5
Compound C180<10

Q & A

Q. What are the established synthetic routes for 4-chlorothieno[2,3-d]pyrimidine-6-boronic acid?

A scalable four-step synthesis has been reported for structurally related thienopyrimidine derivatives (e.g., 6-bromo-4-chlorothieno[2,3-d]pyrimidine). The sequence includes:

  • Gewald reaction to form the thiophene core.
  • Pyrimidone formation via cyclization.
  • Halogenation (bromination or chlorination) at specific positions.
  • Boronic acid functionalization via Miyaura borylation or cross-coupling. This method avoids chromatography, achieving ~49% overall yield through recrystallization and filtration .

Q. How should this compound be stored to ensure stability?

Boronic acids are hygroscopic and prone to oxidation. Recommendations include:

  • Storing at 0–6°C under inert gas (e.g., argon).
  • Using desiccants in sealed containers.
  • Avoiding prolonged exposure to light or moisture .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR (¹H/¹³C, ¹¹B) to confirm boronic acid functionality and regiochemistry.
  • HRMS for molecular weight validation.
  • X-ray crystallography (if crystals are obtainable) to resolve structural ambiguities.
  • FT-IR to identify B–O and C–Cl stretches (~1350 cm⁻¹ and ~600 cm⁻¹, respectively) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for this boronic acid?

Protocol considerations:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for electron-deficient pyrimidines.
  • Base : K₂CO₃ or Cs₂CO₃ in THF/H₂O (3:1) at 80–100°C.
  • Molar ratios : 1:1.2 (boronic acid:aryl halide) to minimize homocoupling.
  • Monitoring : TLC or LC-MS to track reaction progress .

Q. What are the common side products during synthesis, and how are they addressed?

  • Deboronation : Occurs under acidic or oxidative conditions; mitigated by using anhydrous solvents and inert atmospheres.
  • Dimerization : Reduced via slow addition of coupling partners and controlled temperatures.
  • Halogen scrambling : Observed in bromo/chloro derivatives; minimized by stepwise halogenation .

Q. How does the boronic acid group influence the compound’s reactivity in medicinal chemistry?

The boronic acid moiety enables:

  • Protease inhibition via reversible binding to catalytic serine residues.
  • Targeted drug delivery through boronate ester formation with diols (e.g., sialic acid on cancer cells).
  • PET tracer development via ¹⁸F- or ¹¹C-labeling of the boronic acid group .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.